molecular formula C11H13NO2 B13647586 (E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime

(E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime

Cat. No.: B13647586
M. Wt: 191.23 g/mol
InChI Key: QEPLWBMPKVIAOH-QXMHVHEDSA-N
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Preparation Methods

The synthesis of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine typically involves the reaction of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one with hydroxylamine hydrochloride under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the oxime group to an amine group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide may yield a nitroso compound, while reduction with sodium borohydride will produce an amine.

Scientific Research Applications

N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine can be compared with other similar compounds, such as:

The presence of both the methoxy and hydroxylamine groups in N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine makes it unique and versatile for various applications in research and industry.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(NZ)-N-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine

InChI

InChI=1S/C11H13NO2/c1-14-9-5-6-10-8(7-9)3-2-4-11(10)12-13/h5-7,13H,2-4H2,1H3/b12-11-

InChI Key

QEPLWBMPKVIAOH-QXMHVHEDSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=N\O)/CCC2

Canonical SMILES

COC1=CC2=C(C=C1)C(=NO)CCC2

Origin of Product

United States

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